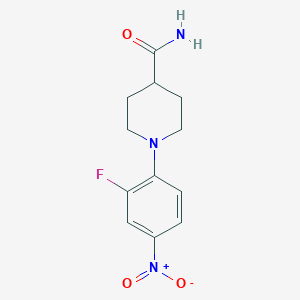

1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H14FN3O3 It is characterized by the presence of a piperidine ring substituted with a fluoro and nitro group on the phenyl ring, and a carboxamide group on the piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide typically involves the reaction of 2-fluoro-4-nitroaniline with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium methoxide, methanol.

Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

Reduction: 1-(2-Amino-4-fluorophenyl)piperidine-4-carboxamide.

Substitution: 1-(2-Methoxy-4-nitrophenyl)piperidine-4-carboxamide.

Hydrolysis: 2-Fluoro-4-nitroaniline and piperidine-4-carboxylic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development:

- Inhibition of Enzymes : Studies have shown that compounds with similar structures can act as inhibitors for enzymes such as soluble epoxide hydrolase (sEH), which is implicated in inflammatory processes. Inhibiting sEH can lead to reduced levels of pro-inflammatory mediators, showcasing the compound's potential in treating conditions like rheumatoid arthritis and sepsis .

Biological Research

The compound has also been explored for its interactions with biological macromolecules:

- Protein Binding Studies : Research indicates that this compound may bind to specific proteins, influencing their activity. This property is crucial for developing targeted therapies that modulate protein functions in diseases .

Material Science

In addition to its biological applications, this compound can serve as a building block in the synthesis of advanced materials:

- Polymer Development : The reactive functional groups present in this compound allow it to be incorporated into polymers and coatings, enhancing material properties such as durability and chemical resistance .

Case Study 1: Anti-inflammatory Drug Development

A study focused on the design of sEH inhibitors included analogs of this compound. These compounds demonstrated significant anti-inflammatory effects in animal models. For instance, one derivative showed improved pharmacokinetic properties and reduced inflammation markers in models of acute pancreatitis .

Case Study 2: Protein Interaction Analysis

Another investigation utilized this compound to study its binding affinity to specific proteins involved in metabolic pathways. The results indicated that modifications to the piperidine structure could enhance binding efficiency, paving the way for the development of more potent inhibitors targeting metabolic disorders .

Mécanisme D'action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups on the phenyl ring may play a role in binding to the active site of the target, while the piperidine ring and carboxamide group contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-Fluoro-4-nitrophenyl)piperidine: Similar structure but lacks the carboxamide group.

1-(4-Fluoro-2-nitrophenyl)piperidine: Similar structure with different substitution pattern on the phenyl ring.

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine: Contains a piperazine ring instead of a piperidine ring.

Uniqueness

1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide is unique due to the presence of both the fluoro and nitro groups on the phenyl ring, as well as the carboxamide group on the piperidine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .

Activité Biologique

1-(2-Fluoro-4-nitrophenyl)piperidine-4-carboxamide, a compound with the molecular formula C12H14FN3O3 and a molecular weight of 267.26 g/mol, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-fluoro-4-nitrophenyl group and a carboxamide functional group. The presence of fluorine and nitro substituents is significant as they can influence the compound's reactivity and biological interactions.

This compound interacts with various biological targets, including enzymes and receptors involved in critical biochemical pathways. The fluorine atom is known to modulate the basicity of the nitrogen atom in the piperidine ring, potentially affecting its binding affinity to target proteins .

Anticancer Activity

Recent studies have indicated that compounds containing similar piperidine structures exhibit significant anticancer properties. For example, derivatives of piperidine have been shown to inhibit the growth of various cancer cell lines, including lung and breast cancer cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Breast Cancer (MDA-MB-231) | TBD | |

| Piperidine Derivative A | Lung Cancer | 5.0 | |

| Piperidine Derivative B | Colorectal Cancer | 7.5 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it may exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like nitro enhances its antimicrobial efficacy .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.025 | |

| Escherichia coli | 0.020 | |

| Pseudomonas aeruginosa | TBD |

Case Studies

- Anticancer Studies : A study conducted on various piperidine derivatives demonstrated that modifications at the para-position on the phenyl ring significantly influenced cytotoxicity against cancer cell lines. The introduction of electron-withdrawing groups was particularly effective in enhancing activity against MDA-MB-231 cells .

- Antimicrobial Efficacy : In a comparative study of monomeric alkaloids, this compound exhibited promising antibacterial activity with low MIC values against S. aureus and E. coli, suggesting its potential as a lead compound in antibiotic development .

Propriétés

IUPAC Name |

1-(2-fluoro-4-nitrophenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3O3/c13-10-7-9(16(18)19)1-2-11(10)15-5-3-8(4-6-15)12(14)17/h1-2,7-8H,3-6H2,(H2,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOQYAIMZGNCRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.